2-chloro-N-(2-chloro-4-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Potential Pesticide Applications
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally similar to 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides. These derivatives include N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide and N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide among others (Olszewska et al., 2008).
Anti-inflammatory Properties
A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Several compounds, including 10a, 10b, and 10d, demonstrated significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Antimicrobial Applications
A series of derivatives, including 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides, were synthesized and screened for antimicrobial activity against a variety of bacteria and fungi. The compounds demonstrated varying degrees of antimicrobial efficacy (Badiger et al., 2013).
Thrombin Inhibition
Compounds with a 2-(2-chloro-6-fluorophenyl)acetamide structure, specifically those having certain substituents, were found to be potent inhibitors of thrombin, indicating potential applications in managing blood coagulation disorders (Lee et al., 2007).
Antimicrobial Properties Against Klebsiella Pneumoniae
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which is structurally related to this compound, showed promising in vitro antibacterial activity against Klebsiella pneumoniae, a pathogen known for its drug resistance. The presence of the chloro atom notably improved the antimicrobial activity of this compound (Cordeiro et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets could be neurotransmitter systems or enzymes involved in mood regulation.
Mode of Action
Given the potential antidepressant activity, it may interact with its targets to modulate neurotransmitter levels or receptor activity
Biochemical Pathways
Based on its potential antidepressant activity, it might influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .
Result of Action
If it does act as an antidepressant, it might result in increased levels of certain neurotransmitters in the brain, leading to improved mood and reduced depressive symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide . .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPWJWHCDKYHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253183 |
Source
|
Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-26-2 |
Source
|
Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379255-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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